molecular formula C16H16O3 B12661660 2-Phenylpropyl salicylate CAS No. 94200-04-1

2-Phenylpropyl salicylate

Cat. No.: B12661660
CAS No.: 94200-04-1
M. Wt: 256.30 g/mol
InChI Key: SYBHSJVPHKONAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpropyl salicylate can be synthesized through the esterification of salicylic acid with 2-phenylpropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropyl salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenylpropyl salicylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylpropyl salicylate involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the formation of prostaglandins. Prostaglandins are compounds that cause inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    Phenyl salicylate: Another ester of salicylic acid, used in sunscreens and as an antiseptic.

    Methyl salicylate: Known for its use in topical pain relief products and as a flavoring agent.

    Ethyl salicylate: Used in fragrances and flavorings

Uniqueness

2-Phenylpropyl salicylate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its molecular structure allows for specific interactions with biological targets, making it valuable in medicinal and cosmetic applications .

Properties

CAS No.

94200-04-1

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-phenylpropyl 2-hydroxybenzoate

InChI

InChI=1S/C16H16O3/c1-12(13-7-3-2-4-8-13)11-19-16(18)14-9-5-6-10-15(14)17/h2-10,12,17H,11H2,1H3

InChI Key

SYBHSJVPHKONAA-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.